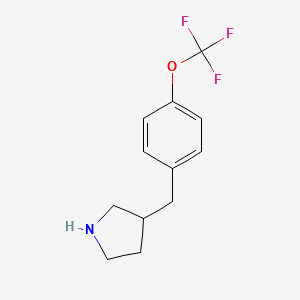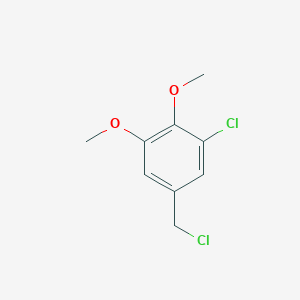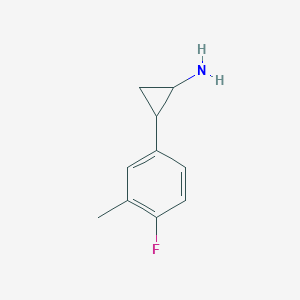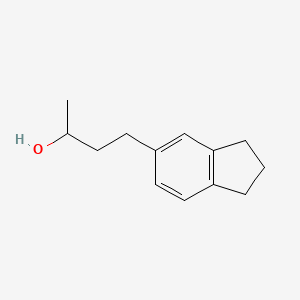
4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dihydro-1H-inden-5-yl)butan-2-ol is an organic compound with the molecular formula C13H18O It is a derivative of indan, a bicyclic hydrocarbon, and contains a hydroxyl group attached to a butyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol typically involves the reaction of indan derivatives with appropriate reagents to introduce the butyl chain and hydroxyl group. One common method involves the alkylation of indan with butyl halides in the presence of a strong base, followed by reduction to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,3-Dihydro-1H-inden-5-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2,3-Dihydro-1H-inden-5-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 1-(2,3-dihydro-1H-inden-5-yl): Similar structure but contains a ketone group instead of a hydroxyl group.
Indole Derivatives: Share the indan backbone but differ in functional groups and biological activity.
Uniqueness
4-(2,3-Dihydro-1H-inden-5-yl)butan-2-ol is unique due to its specific combination of the indan backbone and the butyl chain with a hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H18O |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol |
InChI |
InChI=1S/C13H18O/c1-10(14)5-6-11-7-8-12-3-2-4-13(12)9-11/h7-10,14H,2-6H2,1H3 |
InChI-Schlüssel |
YBCWYASAQRGYJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC2=C(CCC2)C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B13605164.png)
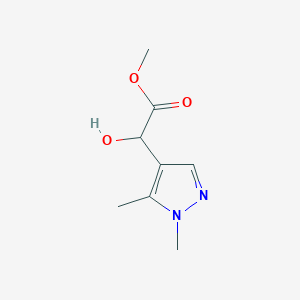
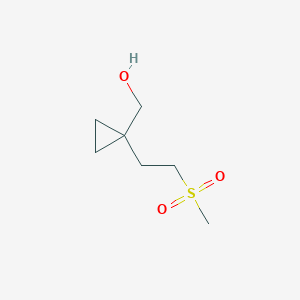

![3-[(4-Phenylphenyl)methyl]azetidine](/img/structure/B13605183.png)
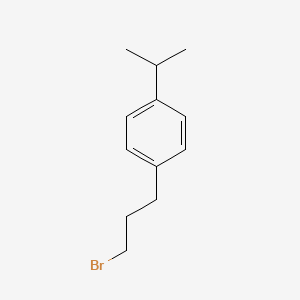
![6,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13605188.png)
![1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13605199.png)
